3-(6-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride
CAS No.: 1160221-26-0
Cat. No.: VC2637149
Molecular Formula: C24H19ClF2N2O5
Molecular Weight: 488.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160221-26-0 |
|---|---|
| Molecular Formula | C24H19ClF2N2O5 |
| Molecular Weight | 488.9 g/mol |
| IUPAC Name | 3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C24H18F2N2O5.ClH/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17;/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31);1H |
| Standard InChI Key | YNVODGKBKZCGGN-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O.Cl |
| Canonical SMILES | CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O.Cl |
Introduction
Chemical Identity and Physical Properties
3-(6-(1-(2,2-Difluorobenzo[d] dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is cataloged under specific identifiers that facilitate its recognition in chemical databases and research literature. The compound possesses distinct physical and chemical properties that contribute to its pharmacological profile and utility in research settings.
Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers that enable precise referencing in scientific literature and chemical databases.
The compound is registered with the Chemical Abstracts Service (CAS) under the number 1160221-26-0, providing a standardized identifier for research and regulatory purposes .
Physicochemical Properties
The physicochemical profile of this compound reveals important characteristics that influence its behavior in biological systems and pharmaceutical formulations.
| Property | Value |
|---|---|
| Molecular Formula | C24H19ClF2N2O5 |
| Molecular Weight | 488.87 g/mol |
| Exact Mass | 488.095 |
| Purity (Available) | 96% |
| Polar Surface Area (PSA) | 97.75 |
| LogP | 5.622 |
With a molecular weight of 488.87 g/mol, this compound falls within the typical range for pharmaceutical compounds. Its relatively high logP value of 5.622 suggests significant lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties in biological systems . The polar surface area of 97.75 provides insights into the compound's potential for membrane permeability and bioavailability.
Structural Characteristics
Functional Groups Analysis
The compound contains multiple functional groups that contribute to its chemical reactivity and biological interactions:
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Difluorobenzodioxol Moiety: This structure contains a benzene ring fused with a dioxole ring bearing two fluorine atoms, which likely enhances the metabolic stability of the compound .
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Cyclopropane Ring: A three-membered carbocyclic structure that contributes rigidity to the molecule and may influence receptor binding properties .
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Carboxamide Linkage: This amide bond serves as a key connector between the difluorobenzodioxol-cyclopropane portion and the methylpyridine segment, capable of participating in hydrogen bonding interactions .
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Methylpyridine Group: A pyridine ring with a methyl substituent provides a basic nitrogen center that can participate in interactions with biological targets .
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Benzoic Acid Component: This acidic functional group may be involved in ionic interactions and hydrogen bonding with biological receptors .
Pharmaceutical Significance and Applications
As identified in the chemical databases, 3-(6-(1-(2,2-Difluorobenzo[d] dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride is synonymous with Lumacaftor hydrochloride, a compound of significant pharmaceutical importance .
Research Applications
Synthetic Considerations
The synthesis of 3-(6-(1-(2,2-Difluorobenzo[d] dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride likely involves multiple steps of organic synthesis to construct its complex molecular architecture.
Synthetic Complexity
The compound's structure suggests a synthetic route involving several key transformations:
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Difluorobenzodioxol Formation: The construction of the difluorobenzodioxol moiety typically requires specialized fluorination techniques and dioxole ring formation.
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Cyclopropane Incorporation: Cyclopropanation reactions to introduce the three-membered ring structure.
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Amide Bond Formation: Coupling reactions between the carboxylic acid function of the cyclopropane derivative and the amino group of the substituted pyridine.
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Salt Formation: Conversion to the hydrochloride salt for stability, solubility, or bioavailability enhancement.
These synthetic challenges highlight the sophisticated chemical engineering involved in producing this compound for research and pharmaceutical applications.
Analytical Considerations
The complex structure of 3-(6-(1-(2,2-Difluorobenzo[d] dioxol-5-yl)cyclopropanecarboxamido)-3-methylpyridin-2-yl)benzoic acid hydrochloride presents specific considerations for analytical chemistry applications in research and quality control contexts.
Analytical Techniques
Several analytical techniques are likely employed for the characterization and quality assessment of this compound:
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High-Performance Liquid Chromatography (HPLC): For purity determination and quantitative analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural verification and impurity profiling.
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Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis.
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Infrared Spectroscopy: For functional group identification and authentication.
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